1-[(4-chlorophenyl)carbonyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide
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Overview
Description
1-(4-chlorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-chlorobenzoyl group: This step usually involves acylation reactions using 4-chlorobenzoyl chloride and a suitable base.
Attachment of the oxazole ring: This can be done through condensation reactions involving 5-methyl-1,2-oxazole and appropriate reagents.
Formation of the carboxamide group: This step involves the reaction of the intermediate with a suitable amine or amide-forming reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: This can result in the reduction of functional groups such as the carbonyl group.
Substitution: This can involve the replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its effects on biological systems.
Medicine: As a potential therapeutic agent for various diseases.
Industry: In the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide: Similar compounds may include other piperidine carboxamides with different substituents on the benzoyl or oxazole rings.
Uniqueness
The uniqueness of 1-(4-chlorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C17H18ClN3O3 |
---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
1-(4-chlorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H18ClN3O3/c1-11-10-15(20-24-11)19-16(22)12-6-8-21(9-7-12)17(23)13-2-4-14(18)5-3-13/h2-5,10,12H,6-9H2,1H3,(H,19,20,22) |
InChI Key |
TYLZERXLUMSRLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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